

An In-depth Technical Guide to the Chemical Properties of the Skyrin Compound

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Skyrin

Cat. No.: B155860

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Introduction

Skyrin is a naturally occurring dimeric anthraquinone, a class of aromatic polyketides.^[1] It is classified as a mycotoxin and is produced by various fungi, including species from the genera *Penicillium*, *Aspergillus*, *Talaromyces*, and *Hypomyces*.^{[1][2]} This document provides a comprehensive overview of the chemical properties of **Skyrin**, intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, toxicology, and drug development. The information compiled herein is sourced from publicly available scientific literature and chemical databases.

Chemical Identity and Structure

Skyrin is a symmetrical dimer of emodin, a common anthraquinone monomer.^[1] Its systematic IUPAC name is 2,4,5-trihydroxy-7-methyl-1-(2,4,5-trihydroxy-7-methyl-9,10-dioxoanthracen-1-yl)anthracene-9,10-dione.^[3]

Molecular Structure

The chemical structure of **Skyrin** consists of two trihydroxyanthraquinone units linked by a C-C bond.

Table 1: Chemical Identifiers for **Skyrin**

Identifier	Value	Reference(s)
CAS Number	602-06-2	[3]
Molecular Formula	C ₃₀ H ₁₈ O ₁₀	[3]
Molecular Weight	538.46 g/mol	[3]
IUPAC Name	2,4,5-trihydroxy-7-methyl-1-(2,4,5-trihydroxy-7-methyl-9,10-dioxoanthracen-1-yl)anthracene-9,10-dione	[3]
InChI	InChI=1S/C30H18O10/c1-9-3-11-19(13(31)5-9)29(39)23-17(35)7-15(33)21(25(23)27(11)37)22-16(34)8-18(36)24-26(22)28(38)12-4-10(2)6-14(32)20(12)30(24)40/h3-8,31-36H,1-2H3	[3]
InChIKey	MQSXZQXHIJMNAF-UHFFFAOYSA-N	[3]
SMILES	<chem>CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5C(=C(C=C4O)O)C(=O)C6=C(C5=O)C=C(C=C6O)C)O)O</chem>	[3]
Synonyms	Skirin, Rhodophyscin, Endothianin, 1,1'-Bisemodin	[3]

Physicochemical Properties

Physical State and Appearance

Information regarding the specific physical state and appearance of purified **Skirin** is not consistently available in the reviewed literature. As a polyhydroxyanthraquinone, it is expected to be a crystalline solid at room temperature.

Solubility

Skyrin is reported to be soluble in dimethyl sulfoxide (DMSO) and ethanol.^[4] The presence of multiple hydroxyl groups suggests potential solubility in other polar organic solvents. Its solubility in aqueous solutions is expected to be low but may increase under alkaline conditions due to the deprotonation of the phenolic hydroxyl groups.

Melting and Boiling Points

Specific melting and boiling point data for **Skyrin** are not readily available in the surveyed scientific literature. Due to its high molecular weight and extensive hydrogen bonding potential, **Skyrin** is expected to have a high melting point and likely decompose before boiling at atmospheric pressure.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **Skyrin**. Below is a summary of expected and reported spectral features.

Table 2: Summary of Spectroscopic Data for **Skyrin**

Spectroscopic Technique	Key Features and Observations	Reference(s)
^1H NMR	Expected signals for aromatic protons, methyl protons, and hydroxyl protons. The chemical shifts would be influenced by the electron-withdrawing effects of the quinone carbonyls and the electron-donating effects of the hydroxyl groups.	[5][6]
^{13}C NMR	PubChem lists ^{13}C NMR spectral data. Signals corresponding to carbonyl carbons, aromatic carbons (both protonated and quaternary), and methyl carbons are expected.	[3][7]
Infrared (IR) Spectroscopy	Characteristic absorption bands for hydroxyl (O-H) stretching, carbonyl (C=O) stretching of the quinone, C=C stretching of the aromatic rings, and C-O stretching are anticipated.	[1][8]
UV-Visible (UV-Vis) Spectroscopy	The extensive conjugated system of the bianthraquinone core is expected to result in strong absorption in the UV and visible regions of the electromagnetic spectrum.	[9][10]
Mass Spectrometry (MS)	GC-MS and LC-MS data are available on PubChem. Electrospray ionization (ESI) is	[3]

a suitable technique for the analysis of Skyrin.

Reactivity and Stability

The chemical reactivity and stability of **Skyrin** are largely dictated by its polyhydroxyanthraquinone structure.

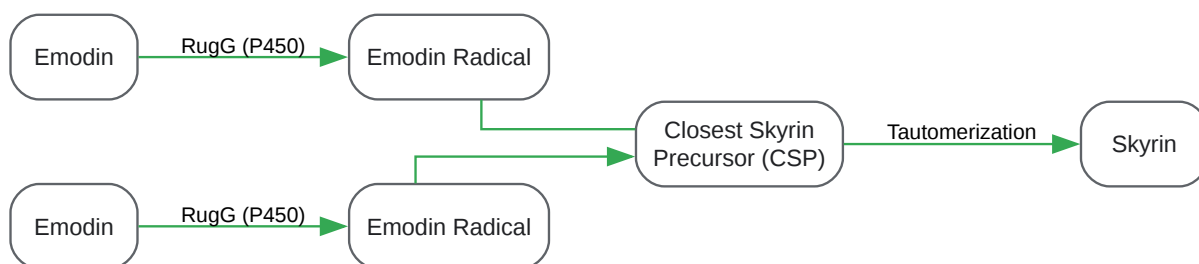
- **Reactivity:** The hydroxyl groups can undergo reactions such as etherification and esterification. The quinone moieties can be reduced to hydroquinones.^[11] The aromatic rings can potentially undergo electrophilic substitution, although the existing substituents will direct the position of substitution.
- **Stability:** Polyhydroxyanthraquinones are generally stable compounds. However, they can be susceptible to degradation under certain conditions.
 - **pH Stability:** The stability of related anthraquinones, such as those found in Aloe vera, has been shown to be pH-dependent, with degradation occurring at higher pH values.
 - **Photostability:** The extensive chromophore of **Skyrin** suggests potential sensitivity to light. Photostability studies are recommended for applications where the compound may be exposed to light.^[12]
 - **Thermal Stability:** As a high molecular weight aromatic compound, **Skyrin** is expected to have good thermal stability, though decomposition will occur at elevated temperatures.

Biosynthesis of Skyrin

Skyrin is biosynthesized in fungi via the polyketide pathway. A recent study has elucidated the key steps in its formation. The biosynthesis of **Skyrin** is intertwined with that of another bisanthraquinone, rugulosin A.

Biosynthetic Pathway of Skyrin

The biosynthesis of **Skyrin** begins with the formation of the emodin monomer. Two molecules of emodin then undergo a dimerization reaction.



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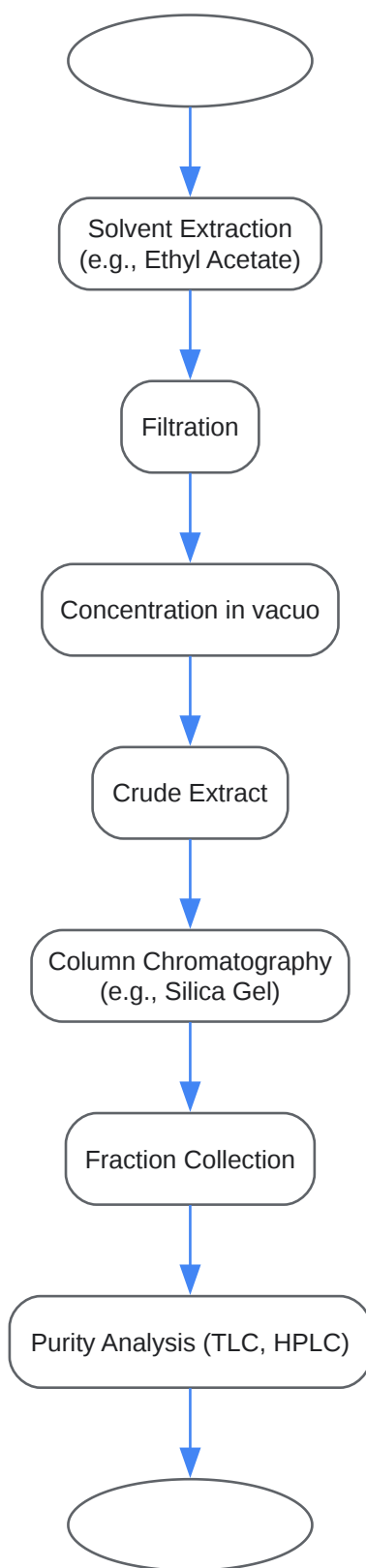
Caption: Biosynthetic pathway of **Skyrin** from Emodin.

Experimental Protocols

The following sections outline general experimental protocols for the analysis of **Skyrin**. These should be optimized for the specific instrumentation and experimental goals.

Isolation and Purification of Skyrin

A general protocol for the isolation of **Skyrin** from fungal cultures can be adapted from methods used for other mycotoxins.



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Caption: General workflow for the isolation of **Skyrin**.

- **Extraction:** The fungal biomass is extracted with a suitable organic solvent, such as ethyl acetate.
- **Concentration:** The solvent is removed under reduced pressure to yield a crude extract.
- **Chromatography:** The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components.
- **Fraction Collection and Analysis:** Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing **Skyrin**.
- **Purification:** Fractions containing **Skyrin** are combined, and the solvent is evaporated. Further purification may be achieved by recrystallization.[\[13\]](#)

NMR Spectroscopy

High-quality NMR spectra are essential for structural confirmation.

- **Sample Preparation:**
 - Dissolve 5-25 mg of purified **Skyrin** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6).[\[14\]](#)
 - Ensure the sample is completely dissolved. If necessary, gently warm the sample or use a vortex mixer.[\[14\]](#)
 - Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[15\]](#)
- **Data Acquisition:**
 - Acquire 1H and ^{13}C NMR spectra on a high-field NMR spectrometer.
 - For ^{13}C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio due to the low natural abundance of the ^{13}C isotope.[\[16\]](#)

- Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in complete signal assignment.

Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the detection and quantification of **Skyrin**.^[17]

- Sample Preparation:
 - Prepare a stock solution of purified **Skyrin** in a suitable solvent (e.g., methanol or acetonitrile).
 - Prepare a series of calibration standards by serial dilution of the stock solution.
 - For analysis in complex matrices (e.g., biological fluids, food samples), a sample extraction and clean-up procedure will be necessary. This may involve liquid-liquid extraction or solid-phase extraction.^[18]
- LC-MS/MS Analysis:
 - Use a suitable HPLC column (e.g., C18) for chromatographic separation.
 - The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid (e.g., formic acid) to improve peak shape.
 - The mass spectrometer should be operated in a mode that allows for both parent ion and fragment ion detection (e.g., selected reaction monitoring, SRM) for high selectivity and sensitivity.^[19]

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

- IR Spectroscopy:
 - For solid samples, prepare a KBr pellet by mixing a small amount of purified **Skyrin** with dry KBr powder and pressing it into a transparent disk.

- Alternatively, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a solution.
- Acquire the IR spectrum over the appropriate wavelength range (typically 4000-400 cm^{-1}).
[1]
- UV-Vis Spectroscopy:
 - Prepare a dilute solution of **Skyrin** in a UV-transparent solvent (e.g., ethanol or methanol).
 - Use a quartz cuvette with a defined path length (e.g., 1 cm).
 - Scan the absorbance of the solution over the UV-Vis range (typically 200-800 nm).[10] The wavelength of maximum absorbance (λ_{max}) should be recorded.[20]

Conclusion

Skyrin is a complex natural product with a range of interesting chemical properties stemming from its dimeric polyhydroxyanthraquinone structure. This guide has summarized the key chemical information available for **Skyrin**, providing a foundation for researchers and professionals working with this compound. Further research is warranted to fully characterize its physical properties, such as its melting point, and to explore its reactivity and stability in greater detail. The provided experimental protocols offer a starting point for the analysis and characterization of this intriguing mycotoxin.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of the Skyrin Compound]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155860#what-are-the-chemical-properties-of-skyrin-compound>]

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